An In-depth Technical Guide to Trichloro(3,3-dimethylbutyl)silane: Structure, Properties, and Applications
An In-depth Technical Guide to Trichloro(3,3-dimethylbutyl)silane: Structure, Properties, and Applications
Introduction
Trichloro(3,3-dimethylbutyl)silane, also known by its synonym neohexyltrichlorosilane, is a versatile organosilicon compound with the chemical formula C₆H₁₃Cl₃Si.[1] This molecule holds considerable interest for researchers and professionals in materials science and drug development. Its unique molecular architecture, featuring a sterically demanding 3,3-dimethylbutyl (neohexyl) group and a highly reactive trichlorosilyl headgroup, confers specific properties that establish it as a valuable precursor for advanced materials synthesis and surface modification protocols.[2] The bulky alkyl moiety can significantly influence the packing density and ordering of self-assembled monolayers (SAMs), enabling the creation of surfaces with precisely tailored hydrophobicity and enhanced stability. Concurrently, the trichlorosilyl functional group serves as a reactive anchor for covalent immobilization onto hydroxylated substrates and as a versatile handle for subsequent chemical derivatization.[3]
This technical guide presents a comprehensive examination of the chemical structure, physicochemical characteristics, synthesis, reactivity, and potential applications of Trichloro(3,3-dimethylbutyl)silane. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals who are currently utilizing or contemplating the integration of this multifaceted organosilane into their work.
Chemical Structure and Bonding
The molecular framework of Trichloro(3,3-dimethylbutyl)silane is defined by a central silicon atom covalently bonded to three chlorine atoms and a 3,3-dimethylbutyl substituent. The neohexyl group is distinguished by a quaternary carbon atom, which imposes substantial steric hindrance in the vicinity of the silicon center.
Molecular Structure Diagram
Caption: 2D structure of Trichloro(3,3-dimethylbutyl)silane.
Structural Parameters
While definitive experimental crystallographic data for Trichloro(3,3-dimethylbutyl)silane are not readily found in the public domain, established values for analogous organosilanes provide reliable estimates. The Si-C bond length is typically in the range of 1.86 Å, with the Si-Cl bond length being approximately 2.05 Å. The C-C single bonds within the alkyl chain are expected to have lengths of 1.53-1.54 Å. The geometry around the central silicon atom will be a distorted tetrahedron, with the Cl-Si-Cl and Cl-Si-C bond angles deviating from the ideal 109.5° as a consequence of the steric demands of the neohexyl group and the chlorine atoms.
Physicochemical Properties
A summary of the key physical and chemical properties of Trichloro(3,3-dimethylbutyl)silane is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | trichloro(3,3-dimethylbutyl)silane | [1] |
| Synonyms | (3,3-DIMETHYLBUTYL)TRICHLOROSILANE, Neohexyltrichlorosilane | [1][4] |
| CAS Number | 105732-02-3 | [1] |
| Molecular Formula | C₆H₁₃Cl₃Si | [1] |
| Molecular Weight | 219.61 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 183-184 °C | [1] |
| Density | 1.1355 g/mL | [1] |
| Refractive Index | 1.4479 | [1] |
| Purity | 95%+ | [1] |
Spectroscopic Analysis
Disclaimer: Experimental spectroscopic data for Trichloro(3,3-dimethylbutyl)silane are not currently available in the public spectral databases that were consulted. The following information is based on predicted spectral characteristics and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Trichloro(3,3-dimethylbutyl)silane is anticipated to exhibit well-resolved signals corresponding to the chemically distinct protons of the 3,3-dimethylbutyl group.
-
A sharp singlet, integrating to nine protons, is expected for the three equivalent methyl groups of the tert-butyl moiety (C(CH₃)₃), with a predicted chemical shift in the range of 0.9-1.0 ppm.
-
A triplet, corresponding to the two protons of the methylene group directly attached to the silicon atom (Si-CH₂), is predicted to be the most downfield of the alkyl proton signals. This is due to the combined electron-withdrawing effects of the silicon and chlorine atoms, with an expected chemical shift in the 1.0-1.5 ppm range.
-
Another triplet, representing the two protons of the methylene group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃), is expected to appear in the 1.3-1.7 ppm region.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum should reveal distinct signals for each of the six unique carbon environments within the molecule.
-
The quaternary carbon of the tert-butyl group (C(CH₃)₃) is predicted to have a chemical shift between 30 and 35 ppm.
-
The three equivalent methyl carbons (-C(CH₃)₃) are expected to produce a single resonance at approximately 29-30 ppm.
-
The carbon atom of the methylene group bonded to the silicon atom (Si-CH₂) is anticipated to be the most downfield of the alkyl carbons, with a predicted chemical shift in the 25-30 ppm range.
-
The other methylene carbon (-CH₂-C(CH₃)₃) is expected to resonate at approximately 45-50 ppm.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of Trichloro(3,3-dimethylbutyl)silane is expected to display a molecular ion peak [M]⁺, though its intensity may be low due to the facile cleavage of the Si-Cl bonds. The isotopic signature of the molecular ion and any chlorine-containing fragments will be characteristic, exhibiting a pattern of multiple peaks arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Prevalent fragmentation pathways for alkyltrichlorosilanes typically involve the loss of a chlorine atom to form the [M-Cl]⁺ ion, cleavage of the Si-C bond, and various rearrangement reactions. A prominent fragment is likely to be the neohexyl cation or fragments resulting from its subsequent decomposition.[5][6][7][8]
Infrared (IR) Spectroscopy (Predicted)
The infrared spectrum of Trichloro(3,3-dimethylbutyl)silane is expected to show characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.
-
C-H stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, indicative of the alkyl C-H bonds.
-
C-H bending: Absorption bands around 1470 cm⁻¹ and 1365 cm⁻¹, corresponding to the bending vibrations of the CH₂ and CH₃ groups, respectively. The 1365 cm⁻¹ band may exhibit splitting, a characteristic feature of a gem-dimethyl group.
-
Si-Cl stretching: Strong and broad absorption bands are expected in the 450-650 cm⁻¹ region.
-
Si-C stretching: A characteristic band for the Si-C bond is anticipated in the 650-800 cm⁻¹ range.
Synthesis and Reactivity
Synthesis
The predominant and industrially scalable route for the synthesis of alkyltrichlorosilanes is the hydrosilylation of an alkene with trichlorosilane (HSiCl₃), a reaction that is typically catalyzed by platinum complexes.[9][10] In the case of Trichloro(3,3-dimethylbutyl)silane, the synthesis involves the addition of trichlorosilane across the double bond of 3,3-dimethyl-1-butene (neohexene).
Reaction Scheme:
(CH₃)₃C-CH=CH₂ + HSiCl₃ --(Pt catalyst)--> (CH₃)₃C-CH₂-CH₂-SiCl₃
This transformation generally proceeds via the well-established Chalk-Harrod mechanism . This catalytic cycle involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion of the alkene into either the Pt-H or Pt-Si bond, and finally, reductive elimination of the desired alkyltrichlorosilane product.[11]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 3,3-Dimethyl-1-butene
-
Materials:
-
3,3-dimethyl-1-butene (neohexene)
-
Trichlorosilane
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) solution (e.g., in xylene)
-
Anhydrous toluene (or other suitable inert, anhydrous solvent)
-
-
Procedure:
-
A dry reaction vessel, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, is charged with a solution of 3,3-dimethyl-1-butene in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Karstedt's catalyst is introduced into the reaction mixture, typically at a platinum concentration of 10-50 ppm relative to the reactants.
-
The reaction mixture is heated to a gentle reflux, with the optimal temperature being dependent on the specific catalyst and solvent employed (generally in the range of 60-120 °C).
-
Trichlorosilane is added dropwise to the refluxing mixture via the dropping funnel. The exothermic nature of the reaction necessitates careful control of the addition rate to maintain a steady reflux.
-
Following the complete addition of trichlorosilane, the reaction mixture is maintained at reflux for an additional period (typically 1-4 hours) to ensure the reaction proceeds to completion.
-
The progress of the reaction can be monitored using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to ambient temperature.
-
The final product, Trichloro(3,3-dimethylbutyl)silane, is purified by fractional distillation under reduced pressure.
-
Reactivity
The chemical behavior of Trichloro(3,3-dimethylbutyl)silane is primarily dictated by the highly polar and reactive Si-Cl bonds.
Hydrolysis and Condensation:
In the presence of water or atmospheric moisture, Trichloro(3,3-dimethylbutyl)silane undergoes rapid hydrolysis to yield the corresponding silanetriol, (CH₃)₃C-CH₂-CH₂-Si(OH)₃, and hydrogen chloride.[4] These silanetriol intermediates are inherently unstable and readily undergo self-condensation, leading to the formation of polysiloxanes. These can exist as linear or cyclic oligomers, or as highly cross-linked, three-dimensional networks.
Hydrolysis and Condensation Workflow
Caption: Hydrolysis and condensation of Trichloro(3,3-dimethylbutyl)silane.
Surface Modification and Self-Assembled Monolayers (SAMs):
The trichlorosilyl moiety is a highly effective anchoring group for the covalent modification of hydroxyl-terminated surfaces, including silicon wafers, glass, and various metal oxides.[3] This surface reaction results in the formation of a robust Si-O-substrate bond with the concomitant release of HCl. The bulky 3,3-dimethylbutyl group then populates the outermost surface of the resulting monolayer. The significant steric hindrance imparted by the neohexyl group is anticipated to modulate the packing density and ordering of the SAM, likely resulting in a less densely packed and more amorphous monolayer in comparison to those derived from linear alkyltrichlorosilanes.[12] These structural differences can, in turn, influence key surface properties such as surface energy, hydrophobicity, and the barrier characteristics of the modified substrate.
SAM Formation Workflow
Caption: Formation of a self-assembled monolayer on a hydroxylated surface.
Applications
The distinctive combination of a bulky, hydrophobic alkyl group and a reactive silylating functionality makes Trichloro(3,3-dimethylbutyl)silane a highly valuable compound for a range of applications:
-
Surface Modification: This silane is effective for creating hydrophobic and oleophobic surfaces on a wide array of substrates. The bulky neohexyl groups can form a durable and stable low-energy surface, which is advantageous for applications such as anti-fouling coatings, water-repellent treatments for glass and textiles, and for the modification of stationary phases in chromatography.[2][13]
-
Coupling Agent: In the fabrication of composite materials, it can function as a coupling agent to enhance the adhesion between inorganic fillers (such as silica or glass fibers) and organic polymer matrices.[14]
-
Precursor to Silsesquioxanes and Silicones: Through carefully controlled hydrolysis and condensation reactions, it serves as a precursor for the synthesis of polyhedral oligomeric silsesquioxanes (POSS) and other silicone-based polymers with tailored properties. The incorporation of neohexyl groups can enhance the solubility of these materials in organic solvents and modify their bulk physical properties.
-
Protecting Group in Organic Synthesis: While less frequently employed for this specific compound, silyl groups are widely utilized as protecting groups for alcohols and other protic functional groups in the course of multi-step organic synthesis.[14]
Safety and Handling
Trichloro(3,3-dimethylbutyl)silane is classified as a combustible liquid that can cause severe skin burns and eye damage.[4] It reacts readily with water and atmospheric moisture, liberating hydrogen chloride gas, which is corrosive and a potent irritant to the respiratory tract.[15]
-
Handling: All manipulations should be conducted in a well-ventilated area, ideally within a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a face shield, must be worn.[15] Direct contact with the skin and eyes must be avoided, and inhalation of vapors should be prevented.[15]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from sources of heat, sparks, and open flames.[15] To prevent hydrolysis, the container should be maintained under a dry, inert atmosphere, such as nitrogen or argon.[15]
-
In case of spills: Spills should be absorbed with a dry, inert material, and the resulting waste should be disposed of as hazardous material. Water should not be used for cleaning up spills.
-
First Aid: In the event of skin or eye contact, the affected area should be flushed immediately with copious amounts of water for at least 15 minutes, and immediate medical attention should be sought. If inhaled, the individual should be moved to fresh air and medical attention should be obtained. If swallowed, vomiting should not be induced, and immediate medical attention is required.[15]
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